Diethyl 2-(3-bromobenzyl)malonate
CAS No.: 107558-73-6
Cat. No.: VC21281134
Molecular Formula: C14H17BrO4
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107558-73-6 |
|---|---|
| Molecular Formula | C14H17BrO4 |
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | diethyl 2-[(3-bromophenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
| Standard InChI Key | RHFBUOOSCRTDLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC |
Introduction
Chemical Properties and Structure
Structural Features and Bonding
The molecule contains several key structural elements that define its reactivity:
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A central carbon atom with two ester groups (diethyl malonate portion)
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A 3-bromobenzyl group attached to this central carbon
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Two ethyl ester groups providing sites for further functionalization
The bromine substituent at the meta position of the benzyl group introduces electronic and steric effects that influence the compound's reactivity. This bromine atom represents a valuable handle for further synthetic transformations through various metal-catalyzed coupling reactions.
Synthesis Methods
Classical Synthetic Routes
The primary synthetic route to Diethyl 2-(3-bromobenzyl)malonate involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. This reaction typically employs a base such as sodium ethoxide in ethanol as the solvent system. The reaction proceeds through the following general scheme:
Diethyl malonate + 3-bromobenzyl bromide → Diethyl 2-(3-bromobenzyl)malonate
The base deprotonates the acidic α-hydrogen of diethyl malonate, generating a nucleophilic enolate that attacks the electrophilic benzyl bromide in an SN2 reaction. This classical approach represents a straightforward and efficient method for introducing the bromobenzyl group to the malonate scaffold.
Chemical Reactivity Profile
General Reactivity Patterns
Diethyl 2-(3-bromobenzyl)malonate exhibits reactivity characteristic of both malonate esters and bromobenzyl compounds. The compound can participate in various chemical transformations, leveraging the reactivity of different functional groups within its structure.
Reaction Conditions and Reagents
The typical reagents employed in reactions with Diethyl 2-(3-bromobenzyl)malonate include:
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Nucleophiles: Sodium ethoxide, potassium carbonate, and other bases that can facilitate substitution reactions.
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Hydrolysis Agents: Aqueous acids or bases for cleaving the ester groups.
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Decarboxylation Conditions: Elevated temperatures, often in the presence of catalysts.
Applications in Organic Synthesis
Building Block for Complex Molecules
One of the primary applications of Diethyl 2-(3-bromobenzyl)malonate is as a versatile building block in organic synthesis. The malonate group can undergo various transformations to introduce new functionalities, while the 3-bromobenzyl group offers additional sites for modification. This versatility allows chemists to use the compound as a starting point for constructing more complex molecular architectures.
Pharmaceutical Intermediates
The compound has found significant application as a precursor in pharmaceutical synthesis. Its structural features make it suitable for incorporation into biologically active molecules, particularly those requiring a functionalized benzyl moiety. The presence of the bromine atom provides a valuable handle for introducing diverse substituents through coupling reactions, potentially leading to compounds with optimized pharmacological properties.
Functional Group Transformations
The ester groups in Diethyl 2-(3-bromobenzyl)malonate can be transformed into various functional groups, including:
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Carboxylic acids (through hydrolysis)
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Amides (through aminolysis)
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Alcohols (through reduction)
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Various heterocycles (through cyclization reactions)
These transformations expand the utility of the compound in developing complex synthetic targets.
Comparative Analysis with Similar Compounds
Structural Analogues
To better understand the unique properties of Diethyl 2-(3-bromobenzyl)malonate, it is instructive to compare it with structurally related compounds:
| Compound | Structural Features | Reactivity Profile | Applications |
|---|---|---|---|
| Diethyl malonate | Unsubstituted malonate ester | Highly reactive α-hydrogen, undergoes alkylation readily | Fundamental building block in organic synthesis |
| Diethyl 2-benzylmalonate | Benzyl group without bromine | Similar reactivity to the target compound but lacks halogen for further functionalization | Intermediate in organic synthesis |
| Diethyl 2-(3-bromobenzyl)malonate | Bromobenzyl group enhances reactivity | Additional reactivity at bromine site, enabling metal-catalyzed couplings | Versatile intermediate for complex molecule synthesis |
| Diethyl 2-halomalonate | Halogen directly on the malonate carbon | Different reactivity pattern, more reactive α-carbon | Intermediates for heterocycle synthesis |
This comparison highlights the distinct advantage of Diethyl 2-(3-bromobenzyl)malonate: the presence of both a reactive malonate moiety and a functionalized aromatic ring with a bromine substituent that can participate in various synthetic transformations.
Reactivity Comparison
Biological Activity and Research Findings
Structure-Activity Relationships
Research on related compounds suggests that the biological activity of malonate derivatives is strongly influenced by:
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The nature and position of substituents on the aromatic ring
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The configuration of the malonate moiety
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The potential for the compound to interact with specific biological targets
The 3-bromobenzyl group in Diethyl 2-(3-bromobenzyl)malonate provides a specific electronic and steric environment that could influence its biological profile or that of its derivatives.
Industrial Applications
Scale-Up Considerations
The industrial production of Diethyl 2-(3-bromobenzyl)malonate would need to address several factors:
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Safety concerns: Handling of reactive reagents like sodium ethoxide and brominated compounds
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Purification methods: Efficient isolation of the product from reaction mixtures
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Cost-effectiveness: Optimization of reaction conditions to maximize yield and minimize waste
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques used for characterizing Diethyl 2-(3-bromobenzyl)malonate would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretching
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Elemental Analysis: To confirm the elemental composition
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing more efficient and environmentally friendly methods for synthesizing Diethyl 2-(3-bromobenzyl)malonate. Potential areas include:
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Catalytic approaches that reduce the use of strong bases
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Green chemistry protocols that minimize waste and energy consumption
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Flow chemistry methods for continuous production
Exploration of Biological Activities
Given the potential biological activities of malonate derivatives, future research could explore:
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Systematic screening of Diethyl 2-(3-bromobenzyl)malonate and its derivatives for various biological activities
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Structure-activity relationship studies to optimize biological properties
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Development of targeted libraries based on this scaffold for drug discovery efforts
Advanced Applications
The unique structural features of Diethyl 2-(3-bromobenzyl)malonate suggest potential applications in emerging fields:
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Development of functionalized materials with specific properties
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Use in asymmetric synthesis as a chiral building block
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Incorporation into bioconjugates for targeted delivery applications
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